molecular formula C11H13NO2S B13493773 1-Cyclopropyl-3-(2,4-dimethylthiazol-5-yl)propane-1,3-dione

1-Cyclopropyl-3-(2,4-dimethylthiazol-5-yl)propane-1,3-dione

Cat. No.: B13493773
M. Wt: 223.29 g/mol
InChI Key: GCYNBTSXIZIFLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-Cyclopropyl-3-(2,4-dimethylthiazol-5-yl)propane-1,3-dione typically involves the following steps:

Industrial production methods may involve bulk custom synthesis and procurement processes to ensure the compound is available in large quantities for research and application .

Chemical Reactions Analysis

1-Cyclopropyl-3-(2,4-dimethylthiazol-5-yl)propane-1,3-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclopropyl-3-(2,4-dimethylthiazol-5-yl)propane-1,3-dione has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(2,4-dimethylthiazol-5-yl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical interactions, potentially affecting enzyme activity and cellular processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Cyclopropyl-3-(2,4-dimethylthiazol-5-yl)propane-1,3-dione can be compared with other thiazole-containing compounds, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

The uniqueness of this compound lies in its specific structural features and the combination of the cyclopropyl and thiazole moieties, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

1-cyclopropyl-3-(2,4-dimethyl-1,3-thiazol-5-yl)propane-1,3-dione

InChI

InChI=1S/C11H13NO2S/c1-6-11(15-7(2)12-6)10(14)5-9(13)8-3-4-8/h8H,3-5H2,1-2H3

InChI Key

GCYNBTSXIZIFLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)CC(=O)C2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.